molecular formula C13H14O3S B13090218 Ethyl4-oxo-4-(4-thiomethylphenyl)butyrate

Ethyl4-oxo-4-(4-thiomethylphenyl)butyrate

Cat. No.: B13090218
M. Wt: 250.32 g/mol
InChI Key: AHJRQEYWJCBUJG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is an organic compound with the molecular formula C13H16O3S. It is known for its unique structure, which includes a thiomethyl group attached to a phenyl ring, and an ester functional group. This compound is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-thiomethylphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and proteins. The thiomethyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate can be compared with similar compounds such as:

    Ethyl 4-oxo-4-phenylbutyrate: Lacks the thiomethyl group, resulting in different reactivity and applications.

    Methyl 4-oxo-4-(4-thiomethylphenyl)butyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 4-oxo-4-(4-methylphenyl)butyrate: Contains a methyl group instead of a thiomethyl group, leading to different chemical behavior and applications.

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 4-(4-methanethioylphenyl)-4-oxobutanoate

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)8-7-12(14)11-5-3-10(9-17)4-6-11/h3-6,9H,2,7-8H2,1H3

InChI Key

AHJRQEYWJCBUJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C=S

Origin of Product

United States

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